molecular formula C14H23NO3 B3054574 2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine CAS No. 61190-12-3

2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine

Cat. No. B3054574
CAS RN: 61190-12-3
M. Wt: 253.34 g/mol
InChI Key: CMSSGXIYTNOYIO-UHFFFAOYSA-N
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Description

2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine, commonly known as Desoxypipradrol (2-DPMP), is a psychoactive drug that belongs to the class of phenethylamines. It is a potent central nervous system stimulant that has been studied for its potential therapeutic applications in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects:
2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine has been shown to increase wakefulness and vigilance in animal models. It has also been shown to increase locomotor activity and reduce food intake. In human studies, it has been shown to improve cognitive performance and attention.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine in lab experiments include its high potency and selectivity for dopamine and norepinephrine reuptake inhibition, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, its potential for abuse and addiction, as well as its side effects, such as hypertension and tachycardia, limit its use in human studies.

Future Directions

Future research on 2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine could focus on its potential therapeutic applications in the treatment of ADHD and narcolepsy, as well as its potential for abuse and addiction. Studies could also investigate the effects of long-term use of 2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine on the brain and behavior, as well as its interactions with other drugs and medications. Additionally, research could focus on the development of new compounds that have similar or improved therapeutic effects, but with fewer side effects and lower abuse potential.

Scientific Research Applications

2,2-Diethoxy-n-(4-methoxybenzyl)ethanamine has been studied for its potential therapeutic applications in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of attention and arousal.

properties

IUPAC Name

2,2-diethoxy-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-17-14(18-5-2)11-15-10-12-6-8-13(16-3)9-7-12/h6-9,14-15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSSGXIYTNOYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC1=CC=C(C=C1)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976704
Record name 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61190-12-3
Record name NSC113003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-diethoxyethyl)[(4-methoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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